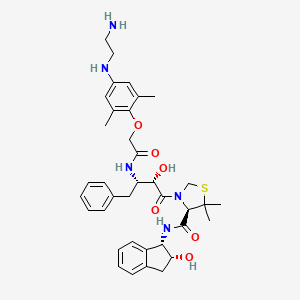

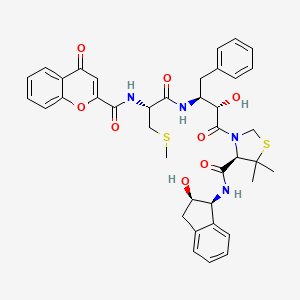

![molecular formula C37H46N4O6S B10849949 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KNI-10529 est un médicament de petite taille qui a été étudié pour son potentiel en tant qu'agent antipaludique. Il est connu pour inhiber l'activité de la plasmepsine 2 de Plasmodium, une enzyme cruciale pour la survie du parasite du paludisme. Ce composé fait partie d'une série d'inhibiteurs de type dipeptide conçus pour cibler les protéases aspartiques du paludisme, qui jouent un rôle important dans la dégradation de l'hémoglobine à l'intérieur du parasite .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de KNI-10529 implique l'utilisation d'un échafaudage d'allophénylnorstatine-diméthylthioproline. La voie de synthèse comprend généralement la fixation de divers substituants pour améliorer l'activité inhibitrice du composé contre la plasmepsine 2. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour KNI-10529 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour des lots plus importants, la garantie de la pureté et de la cohérence, et le respect des normes réglementaires pour la production pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : KNI-10529 subit principalement des réactions de substitution au cours de sa synthèse. L'introduction de divers substituants dans la structure de l'échafaudage est réalisée par des réactions de substitution nucléophile. De plus, le composé peut subir des réactions d'oxydation ou de réduction en fonction des groupes fonctionnels spécifiques présents .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de KNI-10529 comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone et des bases comme l'hydroxyde de sodium. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits formés : Le principal produit formé à partir de ces réactions est le composé final KNI-10529, caractérisé par sa puissante activité inhibitrice contre la plasmepsine 2. Les sous-produits peuvent inclure des matières premières non réagies et des sous-produits provenant de réactions incomplètes .

4. Applications de la recherche scientifique

KNI-10529 a été étudié de manière approfondie pour son potentiel dans le traitement du paludisme. Sa capacité à inhiber la plasmepsine 2 en fait un candidat prometteur pour le développement de médicaments antipaludiques. De plus, la structure du composé et son mécanisme d'action ont fourni de précieuses informations sur la conception d'autres inhibiteurs de protéases. Au-delà du paludisme, KNI-10529 et ses dérivés sont explorés pour leur potentiel dans le traitement d'autres infections parasitaires et de maladies impliquant l'activité des protéases .

5. Mécanisme d'action

KNI-10529 exerce ses effets en se liant au site actif de la plasmepsine 2, inhibant ainsi son activité enzymatique. Cette inhibition empêche la dégradation de l'hémoglobine à l'intérieur du parasite du paludisme, conduisant à la mort du parasite. Les cibles moléculaires impliquées comprennent les résidus aspartiques catalytiques de la plasmepsine 2, qui sont essentiels à sa fonction protéolytique .

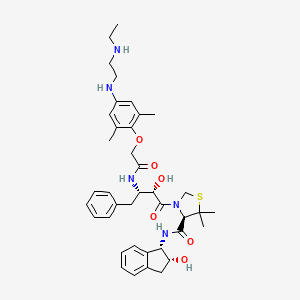

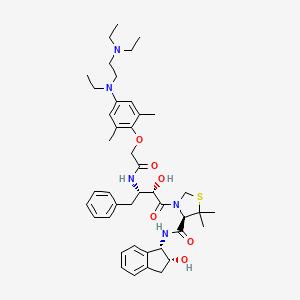

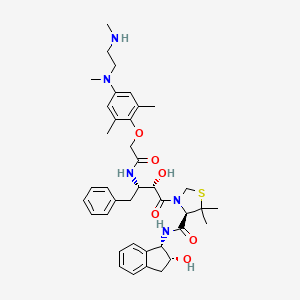

Composés similaires:

- KNI-10729

- KNI-10683

- KNI-10006

Comparaison : KNI-10529 est unique en raison de son activité inhibitrice améliorée contre la plasmepsine 2 par rapport à ses analogues. Alors que des composés comme KNI-10729 et KNI-10683 ciblent également les plasmepsines, KNI-10529 s'est avéré avoir une puissance plus élevée et une cytotoxicité plus faible. Cela en fait un candidat plus prometteur pour un développement ultérieur en tant qu'agent antipaludique .

Applications De Recherche Scientifique

KNI-10529 has been extensively studied for its potential in treating malaria. Its ability to inhibit plasmepsin 2 makes it a promising candidate for antimalarial drug development. Additionally, the compound’s structure and mechanism of action have provided valuable insights into the design of other protease inhibitors. Beyond malaria, KNI-10529 and its derivatives are being explored for their potential in treating other parasitic infections and diseases involving protease activity .

Propriétés

Formule moléculaire |

C37H46N4O6S |

|---|---|

Poids moléculaire |

674.9 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-[4-(ethylamino)-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C37H46N4O6S/c1-6-38-26-16-22(2)33(23(3)17-26)47-20-30(43)39-28(18-24-12-8-7-9-13-24)32(44)36(46)41-21-48-37(4,5)34(41)35(45)40-31-27-15-11-10-14-25(27)19-29(31)42/h7-17,28-29,31-32,34,38,42,44H,6,18-21H2,1-5H3,(H,39,43)(H,40,45)/t28-,29+,31-,32-,34+/m0/s1 |

Clé InChI |

MWCQAFKRDJYAQP-ZYOXRPPDSA-N |

SMILES isomérique |

CCNC1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C |

SMILES canonique |

CCNC1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

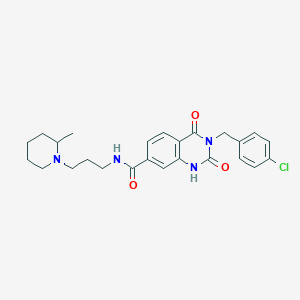

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)

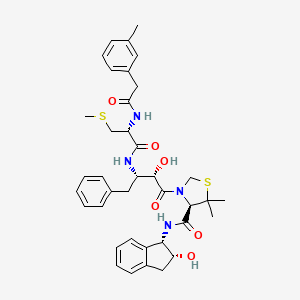

![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)

![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)